1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with ethyl glyoxylate to form an intermediate, which is then cyclized to produce the tetrahydroisoquinoline core. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-2,3-dihydro-1H-isoquinoline: Similar structure but lacks the ethoxy groups.
1-(3,4-Difluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups instead of ethoxy groups.
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy groups.
Uniqueness
1-(3,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both difluorophenyl and diethoxy groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to certain receptors and its reactivity in various chemical reactions .
Properties
Molecular Formula |
C19H21F2NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H21F2NO2/c1-3-23-17-10-12-7-8-22-19(14(12)11-18(17)24-4-2)13-5-6-15(20)16(21)9-13/h5-6,9-11,19,22H,3-4,7-8H2,1-2H3 |
InChI Key |
BDXKQRAPKDTURW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)F)F)OCC |
Origin of Product |
United States |
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